molecular formula C12H17BrN3O3PS B13757932 Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester CAS No. 7682-90-8

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester

Cat. No.: B13757932
CAS No.: 7682-90-8
M. Wt: 394.23 g/mol
InChI Key: ZWNODERPISFVAD-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) O,O-diethyl ester (CAS 7682-90-8) is a heterocyclic organophosphorus compound with the molecular formula C₁₂H₁₇BrN₃O₃PS and a molecular weight of 394.224 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with bromine at position 3, methyl groups at positions 5 and 7, and a diethyl phosphorothioate group at position 2. Key physicochemical properties include a density of 1.59 g/cm³, a calculated LogP of 4.44, and acute oral toxicity (LD₅₀: 2400 µg/kg) . The compound is primarily used in industrial applications, though specific biological or pesticidal roles remain underexplored in publicly available literature .

Properties

CAS No.

7682-90-8

Molecular Formula

C12H17BrN3O3PS

Molecular Weight

394.23 g/mol

IUPAC Name

(3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H17BrN3O3PS/c1-5-17-20(21,18-6-2)19-12-10(13)11-14-8(3)7-9(4)16(11)15-12/h7H,5-6H2,1-4H3

InChI Key

ZWNODERPISFVAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NN2C(=CC(=NC2=C1Br)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, specifically the 3-bromo-5,7-dimethyl derivative, is the crucial first phase. According to literature, a typical synthetic route involves:

  • Step 1: Formation of the pyrazole intermediate
    Starting from 5-amino-3-methylpyrazole, reaction with diethyl malonate in the presence of a base such as sodium ethanolate yields a dihydroxy-heterocyclic intermediate. This step proceeds with high yield (around 89%) and sets the stage for ring closure.

  • Step 2: Cyclization and ring formation
    The intermediate undergoes cyclization to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is then chlorinated using phosphorus oxychloride (POCl3) to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a moderate yield (~61%).

  • Step 3: Selective substitution at position 7
    Nucleophilic substitution of the chlorine at position 7 with morpholine or other nucleophiles is performed under mild conditions (room temperature, presence of potassium carbonate), yielding key intermediates with high selectivity and yields (~92-94%).

  • Step 4: Introduction of the bromine substituent
    The 3-position bromine substituent is typically introduced either by starting with brominated pyrazole precursors or by bromination of the pyrazolo[1,5-a]pyrimidine core after ring formation. The 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine itself is commercially documented with CAS number 41945-37-3.

Preparation of the Phosphorothioic Acid O,O-Diethyl Ester Moiety

The phosphorothioate ester group is introduced by esterification of phosphorothioic acid derivatives with appropriate alcohols. The general method involves:

  • Step 1: Generation of phosphorothioic acid derivatives
    Phosphorothioic acid (H3PO3S) or its reactive derivatives (e.g., chlorophosphorothioates) are prepared or procured.

  • Step 2: Esterification with diethyl alcohol
    The phosphorothioic acid derivatives are reacted with diethyl alcohol under controlled conditions to yield O,O-diethyl phosphorothioate esters. This reaction may be catalyzed by bases or acid catalysts depending on the reagents.

  • Step 3: Coupling with the heterocyclic moiety
    The key step is the formation of the phosphorothioate ester bond with the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl group. This is typically achieved by nucleophilic substitution or coupling reactions where the pyrazolo[1,5-a]pyrimidine moiety contains a suitable leaving group (e.g., a hydroxyl or halogen at the 2-position) which reacts with the phosphorothioic acid diethyl ester or its activated derivative.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reactants Conditions Yield (%) Notes
1 Pyrazole formation 5-amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, reflux 89 Formation of dihydroxy-heterocycle
2 Cyclization & chlorination Intermediate + POCl3 Reflux 61 Formation of 5,7-dichloro derivative
3 Nucleophilic substitution 5,7-dichloro derivative + morpholine Room temp, K2CO3 92-94 Selective substitution at C7
4 Bromination or starting with brominated precursor Pyrazolo[1,5-a]pyrimidine derivative Various - Introduction of bromine at C3
5 Phosphorothioate esterification Phosphorothioic acid derivative + diethyl alcohol Acid/base catalysis - Formation of O,O-diethyl ester
6 Coupling Pyrazolo[1,5-a]pyrimidin-2-yl derivative + phosphorothioate ester Nucleophilic substitution - Final compound formation

In-Depth Research Findings

Reaction Yields and Selectivity

  • The chlorination step using phosphorus oxychloride is moderately efficient but critical for introducing reactive sites for further substitution.
  • Nucleophilic substitution at the 7-position is highly selective due to the reactivity of the chlorine substituent, allowing for diverse functionalization.
  • The final phosphorothioate esterification step is sensitive to reaction conditions; controlling temperature and catalyst type is essential to maximize yield and purity.

Structural Characterization

  • The final compound's structure is confirmed by spectroscopic methods (NMR, MS) and elemental analysis. The presence of the phosphorothioic acid O,O-diethyl ester moiety is verified by phosphorus-31 NMR and characteristic IR bands.
  • Bromine substitution at the 3-position influences the electronic and steric properties of the molecule, which can be monitored by shifts in NMR spectra and mass fragmentation patterns.

Challenges and Optimization

  • The low yield in some chlorination steps (around 38% in certain analogs) suggests the need for optimization in reagent stoichiometry and reaction time.
  • Protection and deprotection strategies (e.g., benzyl protection of hydroxyl groups) are employed to improve selectivity in multi-step syntheses.
  • Palladium-catalyzed coupling reactions (Buchwald–Hartwig, Suzuki) are used for introducing various substituents, indicating the versatility of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including phosphorothioic acid esters, as inhibitors of respiratory syncytial virus (RSV). These compounds exhibit significant antiviral activity due to their ability to inhibit the RSV fusion (F) protein. For instance, modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold have led to the development of compounds with sub-nanomolar EC50 values against RSV .

CompoundEC50 Value (nM)Notes
Presatovir<1Established antiviral agent
Compound 9c<1New derivative showing potent activity
Compound 14f0.15Optimized derivative with improved efficacy

2. Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of these compounds indicate that the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond plane is crucial for their biological activity. This insight provides a pathway for designing new antiviral agents with enhanced efficacy against RSV and possibly other viral infections .

Agricultural Applications

1. Insecticides and Herbicides

Phosphorothioic acid derivatives are often explored for their potential as insecticides and herbicides due to their phosphorothioate moiety, which can disrupt biological processes in pests. The effectiveness of these compounds in agricultural settings is attributed to their ability to inhibit key enzymes involved in pest metabolism.

ApplicationTarget OrganismEffectiveness
InsecticideVarious pestsHigh toxicity
HerbicideWeedsEffective growth inhibition

Case Studies

Case Study 1: Antiviral Efficacy

A study published in Chemical and Pharmaceutical Bulletin demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anti-RSV activity. The study reported that modifications at the 7-position significantly enhanced antiviral potency, leading to several candidates with EC50 values below 4 nM .

Case Study 2: Agricultural Impact

Research conducted on phosphorothioic acid derivatives showed promising results in controlling agricultural pests while minimizing environmental impact. Field trials indicated that these compounds could effectively reduce pest populations without harming beneficial insects or plants .

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The phosphorothioate group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Coumaphos (O-(3-Chloro-7-Methylpyrazolo[1,5-a]Pyrimidin-2-yl) O,O-Diethyl Ester)

  • Molecular Formula : C₁₁H₁₆ClN₃O₃PS
  • Key Differences :
    • Substitution at position 3: Chlorine (vs. bromine in the target compound).
    • Methyl group only at position 7 (vs. 5,7-dimethyl in the target compound).
  • Properties :
    • Higher volatility due to reduced molecular weight.
    • LogP : ~3.8 (lower lipophilicity than the target compound).
  • Applications : Widely used as an insecticide and acaricide, targeting ectoparasites in livestock .

Pyrazophos (Ethyl 2-[(Diethoxyphosphinothioyl)Oxy]-5-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate)

  • Molecular Formula : C₁₄H₂₀N₃O₅PS
  • Key Differences :
    • Ethoxycarbonyl group at position 6 (absent in the target compound).
    • Methyl group at position 5 (vs. 5,7-dimethyl in the target compound).
  • Properties :
    • Enhanced water solubility due to the ester moiety.
    • Mode of Action : Fungicide targeting powdery mildew in crops .

Chlorprazophos (O-(3-Chloro-7-Methylpyrazolo[1,5-a]Pyrimidin-2-yl) O,O-Diethyl Thiophosphate)

  • Molecular Formula : C₁₁H₁₆ClN₃O₃PS
  • Key Differences :
    • Chlorine at position 3 (vs. bromine) and methyl at position 5.
    • Structural similarity to coumaphos but with a thiophosphate group.
  • Applications : Insecticidal activity, though less studied than coumaphos .

Structural and Functional Impact of Substituents

Halogen Substitution (Bromine vs. Chlorine)

  • Chlorine in coumaphos and chlorprazophos reduces steric hindrance, favoring interactions with enzyme active sites .

Methyl Group Positioning

  • The 5,7-dimethyl configuration in the target compound introduces steric effects that may hinder rotational freedom of the pyrimidine ring, altering pharmacokinetic properties compared to mono-methylated analogs like pyrazophos .

Phosphorothioate vs. Phosphorothioate-Carboxylate Hybrids

  • The absence of an ethoxycarbonyl group in the target compound (unlike pyrazophos) reduces its solubility in polar solvents but increases lipid membrane permeability, as evidenced by its higher LogP .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP LD₅₀ (Oral) Primary Use
Target Compound C₁₂H₁₇BrN₃O₃PS 394.224 3-Br, 5,7-diMe, phosphorothioate 4.44 2400 µg/kg Industrial
Coumaphos C₁₁H₁₆ClN₃O₃PS 362.810 3-Cl, 7-Me, phosphorothioate ~3.8 1300 µg/kg Insecticide
Pyrazophos C₁₄H₂₀N₃O₅PS 373.370 5-Me, 6-ethoxycarbonyl ~2.9 1500 µg/kg Fungicide
Chlorprazophos C₁₁H₁₆ClN₃O₃PS 362.810 3-Cl, 7-Me, phosphorothioate ~3.7 N/A Insecticide (minor)

Biological Activity

Phosphorothioic acid, specifically the compound O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester , is a member of the phosphorothioate family, which are organophosphorus compounds known for their biological activity. This compound is characterized by its unique structure that includes a brominated pyrazolo-pyrimidine moiety, which contributes to its biological properties.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄BrN₃O₄PS
  • Molecular Weight : 357.19 g/mol

This compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in organic solvents.

Biological Activity

Phosphorothioic acids are primarily known for their role as insecticides and acaricides. They function by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in pests.

  • Inhibition of Acetylcholinesterase : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
  • Neurotoxicity : The resultant accumulation of acetylcholine leads to continuous stimulation of postsynaptic receptors.
  • Physiological Effects : Symptoms in insects include tremors, spasms, and eventual respiratory failure.

Toxicological Profile

The toxicological data for phosphorothioic acid derivatives indicate that they are highly toxic to both target pests and non-target organisms, including mammals. Key findings include:

  • Acute Toxicity : The compound exhibits acute toxicity through various exposure routes (oral, dermal, inhalation).
  • Chronic Effects : Long-term exposure may lead to neurological disorders in humans and other mammals due to potential neurotoxic effects.

Case Studies

  • Case Study 1 : A study conducted on the efficacy of phosphorothioic acid derivatives showed significant mortality rates in common agricultural pests such as aphids and spider mites at concentrations as low as 10 ppm.
  • Case Study 2 : Research on non-target species revealed that exposure to sublethal doses can cause behavioral changes, reduced reproduction rates, and increased susceptibility to diseases.

Research Findings

Recent studies have focused on optimizing the formulation of phosphorothioic acids to enhance their efficacy while minimizing environmental impact. Some notable findings include:

  • Synergistic Effects : Combining phosphorothioic acids with other insecticides can enhance pest control efficacy while reducing required dosages.
  • Biodegradability : Research indicates that modifications in the chemical structure can lead to more biodegradable variants with reduced environmental persistence.

Table 1: Biological Activity Summary

PropertyValue
Inhibition TypeAcetylcholinesterase Inhibitor
Target OrganismsInsects (e.g., aphids)
Acute Toxicity (LD50)< 50 mg/kg (oral)
Environmental ImpactHigh toxicity to aquatic life

Table 2: Case Study Results

StudyPest TypeMortality Rate (%)Concentration (ppm)
Efficacy StudyAphids9510
Non-target Effects StudyHoneybeesBehavioral changes5

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key parameters influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol and diethyl chlorothiophosphate under anhydrous conditions. Key parameters include:

  • Solvent selection : Use aprotic solvents like acetonitrile or tetrahydrofuran to stabilize intermediates .
  • Temperature : Maintain 60–80°C to optimize reaction kinetics without decomposition .
  • Catalyst : Add catalytic zinc powder or ammonium chloride to enhance reactivity, as seen in analogous pyrimidine thiophosphate syntheses .
  • Stoichiometry : A 1:1.2 molar ratio of pyrimidinol to diethyl chlorothiophosphate minimizes side reactions .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of ethyl groups (δ 1.2–1.4 ppm for CH3_3, δ 4.0–4.3 ppm for CH2_2) and bromine-induced deshielding in the pyrimidine ring .
  • Mass Spectrometry (MS) : Compare the molecular ion peak (m/z 394.22) with theoretical values for C12_{12}H17_{17}BrN3_3O3_3PS .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .

Advanced: How does the bromine substituent influence reactivity and biological interactions compared to non-halogenated analogs?

Methodological Answer:
The 3-bromo group enhances electrophilicity at the pyrimidine core, facilitating nucleophilic attacks in biochemical pathways (e.g., enzyme inhibition). Compared to non-halogenated analogs:

  • Reactivity : Bromine increases oxidative stability but may reduce solubility in polar solvents due to hydrophobic effects .
  • Biological Interactions : Computational docking studies suggest the bromine atom forms halogen bonds with cysteine residues in acetylcholinesterase, enhancing inhibitory potency . Validate via kinetic assays (e.g., IC50_{50} comparisons) using recombinant enzymes .

Advanced: What challenges arise in resolving contradictions in reported toxicological data for phosphorothioate esters?

Methodological Answer:
Discrepancies often stem from:

  • Metabolic Activation : In vitro assays without enzymatic activation (e.g., S9 liver fractions) underestimate toxicity. For example, micronucleus tests in hamster ovary cells showed 52.7 mg/L toxicity without activation vs. 94 mg/L with activation .
  • Species-Specific Responses : Human erythrocyte toxicity (IC50_{50} = 87 µmol/L) differs from rodent models due to metabolic enzyme variations . Address by standardizing test systems (e.g., OECD guidelines) and cross-referencing in vivo/in vitro data .

Advanced: How can researchers optimize experimental design for stability studies under varying pH and temperature?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 25°C. Monitor via HPLC; acidic conditions (pH <5) typically hydrolyze the thiophosphate ester bond .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C) . Store samples at 4°C in amber vials to prevent photodegradation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Segregate halogenated waste and neutralize with 10% sodium bicarbonate before incineration .
  • Spill Management : Absorb with vermiculite and treat with 5% potassium permanganate solution to oxidize thiophosphate residues .

Advanced: What strategies mitigate interference from degradation products in analytical assays?

Methodological Answer:

  • Derivatization : Convert degradation products (e.g., free pyrimidinol) to volatile derivatives (e.g., trimethylsilyl ethers) for GC-MS analysis .
  • Chromatographic Separation : Use gradient elution (acetonitrile/water with 0.1% formic acid) to resolve parent compound from hydrolyzed byproducts .
  • Stability-Indicating Assays : Validate methods via forced degradation (e.g., UV irradiation, oxidation with H2_2O2_2) to ensure specificity .

Advanced: How can computational modeling predict the compound’s environmental persistence?

Methodological Answer:

  • QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate log KowK_{ow} (predicted 3.8) and biodegradation half-life (>60 days) .
  • Molecular Dynamics Simulations : Simulate hydrolysis rates in aquatic systems based on electrophilicity (LUMO energy = -1.2 eV) and solvation effects .

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